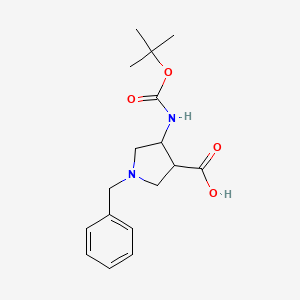

1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 2375262-30-7 . It has a molecular weight of 305.37 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-16(21)14-11-18(10-13(14)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Base-Induced Dimerization in Organic Synthesis :

- Researchers Leban and Colson (1996) explored the dimerization of urethane-protected amino acid N-carboxanhydrides, including those with tert-butyloxycarbonyl protection. They found that these compounds dimerize in the presence of a base in aprotic media, forming 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which are useful intermediates in organic synthesis. This process demonstrates the compound's potential in creating complex organic molecules (Leban & Colson, 1996).

Applications in Drug Metabolism Studies :

- In the study of CP-533,536, a prostaglandin E2 agonist, Prakash et al. (2008) investigated its in vitro metabolism. They identified the major metabolic pathways involving oxidation of the tert-butyl moiety, highlighting the role of similar compounds in understanding drug metabolism (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthesis of Photophysical Compounds :

- Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of aromatic carboxylic acids, which included tert-butyloxycarbonyl protected compounds. These polymers, with their unique structural and photophysical properties, show potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Development of Polymeric Materials :

- Hsiao, Yang, and Chen (2000) developed a series of polyamides using dicarboxylic acids, including derivatives of 4-tert-butylcatechol. This research contributes to the development of new materials with applications in various industries, including electronics and coatings (Hsiao, Yang, & Chen, 2000).

Labeling of Bioactive Molecules :

- Mundwiler et al. (2004) discussed a mixed ligand fac-tricarbonyl approach for labeling bioactive molecules, using N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide as an example. This methodology can be crucial in the development of diagnostic and therapeutic agents (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Synthesis of Pharmaceutical Compounds :

- In medicinal chemistry, Bonsignore and Loy (1998) synthesized new 2H,4H-benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives, starting with the preparation of N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives. These compounds have potential applications in the pharmaceutical industry (Bonsignore & Loy, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJFVIAIJBWDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)